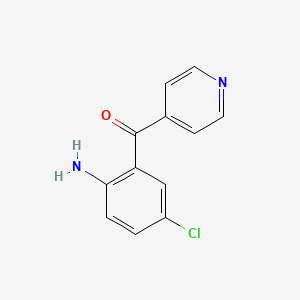
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone
Übersicht
Beschreibung
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is an organic compound with the molecular formula C12H9ClN2O It is characterized by the presence of an amino group, a chlorine atom, and a pyridinyl group attached to a methanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-chloroaniline with isonicotinonitrile in the presence of boron trichloride (BCl3) and aluminum trichloride (AlCl3) in dichloromethane (DCM) at temperatures ranging from 0°C to 45°C. The reaction is carried out for approximately 16 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the amino and pyridinyl groups suggests potential interactions with nucleophilic sites in biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- (2-Amino-5-chlorophenyl)(pyridin-3-yl)methanone
- (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
- (2-Amino-4-chlorophenyl)(pyridin-4-yl)methanone
Comparison:
- Structural Differences: The position of the pyridinyl group can significantly influence the compound’s reactivity and biological activity.
- Unique Features: (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the amino and chlorine groups, which can affect its interaction with biological targets and its overall chemical reactivity.
Eigenschaften
CAS-Nummer |
105192-42-5 |
|---|---|
Molekularformel |
C12H9ClN2O |
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
(2-amino-5-chlorophenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2 |
InChI-Schlüssel |
FPRZFKUEVICJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













